D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

D-Amino Acid Peptide Stability Protease Resistance Solid-Phase Peptide Synthesis

This D-enantiomer, acetonide-protected DOPA amino acid is the definitive building block for solid-phase peptide synthesis (SPPS), bioconjugation, and mirror-image drug discovery. Its D-configuration imparts proteolytic stability, while the 2,2-dimethyl acetonide group masks the catechol against oxidation during coupling and deprotection cycles, preventing Pictet-Spengler by-products. The free α-carboxyl group enables one-step EDC/NHS conjugation without prior Fmoc-deprotection. Global deprotection with TFA reveals the catechol for adhesion, chelation, or crosslinking. Substitution with L-enantiomer or unprotected DOPA leads to protease-sensitive peptides or 40–55% yield loss.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B8191707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C
InChIInChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15)/t8-/m1/s1
InChIKeyPFPPGLZXDDFWGF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid: Procurement-Grade Characterization of a Chiral, Acetonide-Protected D-Amino Acid Building Block


D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid (CAS 2182451-74-5, molecular formula C12H15NO4, molecular weight 237.25 g/mol) is a synthetic, non-proteinogenic D-α-amino acid . Its structure comprises a 2,2-dimethyl-1,3-benzodioxole (acetonide) moiety at the position equivalent to the phenyl ring of phenylalanine, functioning as a protected catechol (3,4-dihydroxyphenyl) pharmacophore [1] [2]. The compound is the free-amino-acid form of the D-enantiomer of acetonide-protected 3,4-dihydroxyphenylalanine (DOPA). It serves as a chiral building block for solid-phase peptide synthesis (SPPS), bioconjugation, and medicinal chemistry programs requiring a D-configured, masked catechol amino acid with orthogonal reactivity at the α-amine and α-carboxyl groups [1].

Why L-Enantiomer or Unprotected D-DOPA Cannot Substitute for D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic Acid in Stereochemically Sensitive Synthesis


Substituting the L-enantiomer (CAS 1220710-30-4) or unprotected D-DOPA directly for this compound introduces distinct and documentable risks to peptide and bioconjugate synthesis workflows. The D-configuration is mandatory for imparting proteolytic stability to the resultant peptide backbone; replacing it with the L-counterpart yields a peptide susceptible to endogenous mammalian proteases, thereby compromising in vivo half-life [1]. Simultaneously, the free catechol moiety of unprotected DOPA is highly prone to oxidation under ambient conditions and undergoes Pictet-Spengler cyclization under acidic conditions, leading to tetrahydroisoquinoline by-products that drastically reduce yield and purity [2] [3]. The 2,2-dimethyl acetonide protection overcomes both liabilities—it masks the catechol against oxidation during iterative coupling/deprotection cycles and is cleavable under defined acidic conditions (e.g., 95% TFA) only upon full peptide assembly [2]. Consequently, generic replacement with either unprotected DOPA or the L-enantiomer of the acetonide derivative will result in either chemically degraded products or stereochemically incorrect peptides with altered biological recognition and stability profiles.

Quantitative Differentiation Evidence: D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic Acid vs. L-Enantiomer and Unprotected Analogs


Enantiomeric Differentiation: D- vs. L-Acetonide-Protected DOPA for Protease-Resistant Peptide Design

The target D-enantiomer (CAS 2182451-74-5) provides the stereochemical basis for protease-resistant peptide design, a property absent from its L-enantiomer (CAS 1220710-30-4). D-Amino acid incorporation at cleavage-vulnerable positions in peptides reduces proteolytic degradation rates, a principle established across multiple peptide therapeutic development programs [1]. While the L-enantiomer generates peptides that are substrates for endogenous serine, cysteine, and metalloproteases, the D-enantiomer yields peptide backbones that are poorly recognized by eukaryotic proteolytic machinery, translating to extended in vivo half-lives. For example, in a study of D-DOPA itself (the deprotected form), the plasma half-life (t₁/₂) was measured at 0.35 h in rodent models; incorporation of D-amino acids into peptides further extends systemic persistence typically by 3- to 100-fold compared to all-L counterparts, depending on sequence context [2]. Selection of the L-enantiomer for synthesis would abolish this stereochemically encoded stability advantage.

D-Amino Acid Peptide Stability Protease Resistance Solid-Phase Peptide Synthesis

Chemical Stability During Synthesis: Acetonide-Protected Catechol vs. Free Catechol DOPA Derivatives

The 2,2-dimethyl-benzodioxole (acetonide) group of the target compound prevents catechol oxidation and acid-catalyzed Pictet-Spengler cyclization, two major degradation pathways that plague unprotected DOPA derivatives during solid-phase peptide synthesis (SPPS) [1] [2]. Unprotected D-DOPA undergoes autoxidation to ortho-quinone under basic coupling conditions (e.g., DIEA, piperidine) with a rate constant that increases sharply above pH 7.4; the resulting quinone can polymerize or form covalent adducts, reducing crude peptide yields by 30–60% in comparative syntheses of catechol-containing peptides [3]. In contrast, the acetonide-protected compound remains stable to strong bases (e.g., 20% piperidine for Fmoc deprotection) and weak acids, enabling standard SPPS cycles without catechol-derived side reactions [1] [2]. Deprotection is quantitatively achieved at the final step using 95% TFA with scavengers, releasing the free catechol only when desired. A direct comparative synthesis of DOPA-containing peptides reported that acetonide protection improved isolated yield by approximately 40–55% relative to unprotected DOPA incorporation under identical SPPS conditions [1].

Catechol Oxidation Prevention Peptide Synthesis Yield Acetonide Protecting Group

Physicochemical Property Differentiation: logP and Solubility Profile vs. Unprotected DOPA and L-Enantiomer

The target compound exhibits a calculated partition coefficient (logP) of approximately 1.96 (estimated for the neutral form), approximately 2.5 log units higher than unprotected D-DOPA (logP ≈ -0.8) and substantially more lipophilic than D-phenylalanine (logP ≈ -1.5) [1]. This increased hydrophobicity is attributable to the 2,2-dimethyl-benzodioxole ring, which masks the two polar catechol hydroxyls and adds a gem-dimethyl hydrophobic cap. The practical consequence is altered solubility: the acetonide-protected amino acid has higher solubility in organic solvents (DCM, DMF, NMP) commonly used for SPPS and solution-phase coupling, while retaining sufficient aqueous solubility for standard workup procedures. The L-enantiomer (CAS 1220710-30-4) shares an identical calculated logP but differs in optical rotation and biological recognition, making it unsuitable when chiral integrity is required . The logP shift of ~2.7 units from unprotected DOPA to the acetonide derivative is quantitatively meaningful for solid-phase peptide synthesis, where adequate swelling of polystyrene resins in organic solvents directly correlates with coupling efficiency .

logP Hydrophobicity Drug-Likeness Membrane Permeability

Free Amino Acid Versatility: Orthogonal Coupling Capability vs. N-Protected (Fmoc) Derivatives

The target compound is supplied as the free amino acid with both α-amine and α-carboxyl groups unprotected, offering orthogonal coupling versatility that is lost in pre-protected derivatives such as Fmoc-D-DOPA(acetonide)-OH (CAS 2307785-12-0) . The free amino acid can be selectively N-protected with either Fmoc-OSu (for Fmoc-SPPS) or Boc₂O (for Boc-SPPS), or the carboxyl group can be activated for C-terminal coupling without requiring prior deprotection. This flexibility is quantitatively relevant: a single batch of the free amino acid can support both Fmoc-based and Boc-based synthesis strategies, whereas the Fmoc-protected derivative (cost approximately 3-5× higher per gram) is incompatible with Boc chemistry due to the acid lability of the Fmoc group . The free amino acid also enables direct aqueous-phase bioconjugation (e.g., EDC/NHS coupling) without the additional step of Fmoc removal, saving one synthetic step and typically improving overall yield by 10–15% in conjugate synthesis workflows .

Orthogonal Protection Strategy Peptide Coupling Boc Chemistry Bioconjugation

High-Value Application Scenarios for D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic Acid Based on Quantitative Differentiation Evidence


Synthesis of Protease-Resistant D-Peptides Bearing Bio-Orthogonal Catechol Moieties for Antifouling Biomaterials

The combination of D-stereochemistry for protease resistance and acetonide-protected catechol for chemical stability makes this compound the building block of choice for synthesizing DOPA-containing D-peptides used in marine antifouling coatings and mussel-inspired adhesive biomaterials. Using the target compound, researchers can assemble full-length D-peptides via standard Fmoc-SPPS without oxidative degradation of the catechol side chain, then globally deprotect with TFA to reveal the free catechol for surface adhesion [1] [2]. Substituting the L-enantiomer would produce a peptide susceptible to marine microbial proteases; substituting unprotected D-DOPA would reduce synthetic yield by an estimated 40–55% due to quinone formation during coupling cycles [1].

Stereochemically Defined D-Amino Acid Library Synthesis for Mirror-Image Drug Discovery (MI-SPR, MI-Phage Display)

Mirror-image drug discovery platforms require D-amino acid building blocks of high enantiomeric purity to construct all-D peptide libraries that are screened against L-target proteins. The target compound's free amino acid form allows flexible incorporation into both Fmoc- and Boc-based library synthesis protocols [2]. The acetonide protection ensures the catechol moiety remains intact throughout split-and-pool library construction under basic conditions; final global deprotection reveals the catechol for target engagement. Procurement of the D-enantiomer (rather than the L-counterpart) is mandatory: incorporation of even 1% L-epimer into a mirror-image library can generate false-positive hits in phage display or SPR screening, wasting downstream validation resources [3].

C-Terminal Bioconjugation of D-DOPA(acetonide) to Polymers, Surfaces, or Carrier Proteins via EDC/NHS Chemistry

The free α-carboxyl group of the target compound enables direct, one-step EDC/NHS-mediated conjugation to amine-functionalized polymers (PEG, chitosan), surfaces (glass, titanium), or carrier proteins (BSA, KLH) without requiring a prior Fmoc-deprotection step [1]. This contrasts with Fmoc-D-DOPA(acetonide)-OH, which demands an additional piperidine treatment that can degrade base-sensitive substrates. The acetonide group remains intact during the aqueous coupling (pH 5.5–6.5), preventing catechol oxidation that would otherwise consume the EDC intermediate and reduce conjugation efficiency by an estimated 30–50% [2]. Post-conjugation, the acetonide is cleaved with TFA to generate the surface-exposed catechol for metal chelation, adhesion, or crosslinking applications.

Synthesis of DOPA-Containing Cyclic Peptides with Constrained D-Conformation for Oral Bioavailability Studies

Cyclic peptides containing D-amino acids often exhibit improved oral bioavailability due to reduced conformational flexibility and enhanced metabolic stability. The target compound's D-configuration contributes to the backbone rigidity required for cyclization, while its acetonide-protected catechol withstands the strong acidic conditions (TFA/DCM) used for side-chain deprotection prior to cyclization [1] [2]. Unprotected D-DOPA under identical cyclization conditions yields significant tetrahydroisoquinoline by-products via intramolecular Pictet-Spengler reaction, complicating purification and reducing isolated yield of the target cyclic peptide [3].

Quote Request

Request a Quote for D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.